Silver azide

Description

Properties

CAS No. |

13863-88-2 |

|---|---|

Molecular Formula |

AgN3 |

Molecular Weight |

149.889 g/mol |

IUPAC Name |

silver;azide |

InChI |

InChI=1S/Ag.N3/c;1-3-2/q+1;-1 |

InChI Key |

QBFXQJXHEPIJKW-UHFFFAOYSA-N |

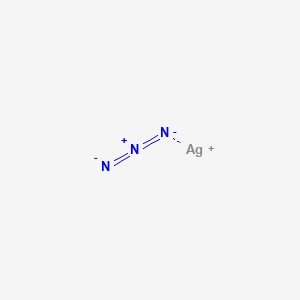

SMILES |

[N-]=[N+]=[N-].[Ag+] |

Canonical SMILES |

[N-]=[N+]=[N-].[Ag+] |

Other CAS No. |

13863-88-2 |

Pictograms |

Explosive |

Synonyms |

silver azide |

Origin of Product |

United States |

Foundational & Exploratory

silver azide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of silver azide (B81097) (AgN₃), a primary explosive known for its high sensitivity and utility in specific applications. This document details its chemical and physical properties, synthesis protocols, safety and handling procedures, and its relevance in contexts pertinent to chemical research and development.

Core Properties of Silver Azide

Silver azide is an inorganic compound that appears as a colorless crystalline solid.[1][2] It is the silver(I) salt of hydrazoic acid.[2] Due to its instability, it is a dangerous primary explosive.[2][3]

Table 1: Physicochemical Properties of Silver Azide

| Property | Value | References |

| CAS Number | 13863-88-2 | [1][2][4] |

| Molecular Formula | AgN₃ | [1][2][4] |

| Molecular Weight | 149.888 g/mol | [1][2] |

| Appearance | Colorless/white crystalline solid | [1][5] |

| Density | 4.42 g/cm³ | [1] |

| Melting Point | 250 °C (explosive) | [1][4] |

| Decomposition Temp. | Explodes at 340 °C (pure) | [2][6] |

| Crystal Structure | Orthorhombic, Space group: Ibam | [1][2] |

Table 2: Thermodynamic and Explosive Properties

| Property | Value | References |

| Std. Enthalpy of Formation (ΔfH⁰) | +279.5 kJ/mol | [7] |

| Heat of Explosion | 1860 kJ/kg | [7] |

| Detonation Velocity | ~4,000 m/s | [3] |

| Sensitivity | Highly sensitive to shock, friction, UV light, and heat | [1][3][5][8] |

Table 3: Solubility Data

| Solvent | Solubility ( g/100 g) | Temperature (°C) | References |

| Water | 0.008393 g/100 ml | 18 | [3] |

| Water | 0.01 | 100 | [1][7] |

| Acetone (B3395972) | 0.015 | 20 | [7] |

| Ethanol (B145695) | 0.006 | 20 | [7] |

Experimental Protocols

Extreme caution must be exercised when synthesizing or handling silver azide. The following protocols are intended for qualified researchers in a controlled laboratory environment with appropriate safety infrastructure.

The most common method for preparing silver azide is through a precipitation reaction between a soluble silver salt (typically silver nitrate) and an alkali metal azide (typically sodium azide) in an aqueous solution.[1][2][9]

Objective: To synthesize silver azide as a crystalline precipitate.

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium azide (NaN₃)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) (optional, for crystal morphology control)

-

Deionized water

-

Nitric acid (dilute, for neutralization)

-

Beakers, magnetic stirrer, filtration apparatus (Büchner funnel, filter paper)

-

Personal Protective Equipment (PPE): Safety goggles, face shield, flame-resistant lab coat, heavy-duty gloves.[4]

Procedure:

-

Prepare Reactant Solutions:

-

Prepare an aqueous solution of silver nitrate. The solution should be filtered and stored in a darkened glass container to prevent photoreduction.[10]

-

Prepare an aqueous solution of sodium azide in a separate container.

-

-

Precipitation (Modified "Costain" Method):

-

To a base solution of dilute ammonium hydroxide in a reaction vessel, simultaneously and slowly add the silver nitrate and sodium azide solutions under vigorous stirring.[10][11] The ammonium ion complexes with silver, which helps control the precipitation rate and encourages the formation of larger, more manageable crystals.[11]

-

The reaction is: AgNO₃(aq) + NaN₃(aq) → AgN₃(s) + NaNO₃(aq).[3]

-

-

Crystal Growth and Neutralization:

-

After the initial addition, slowly add dilute nitric acid to the suspension. This neutralizes the ammonia (B1221849), causing the silver-ammonium complex to decompose and precipitate more silver azide onto the existing crystals.[10]

-

-

Isolation and Washing:

-

Once precipitation is complete, turn off the stirrer and allow the silver azide crystals to settle.

-

Carefully decant the supernatant liquid.

-

Wash the precipitate several times with deionized water, followed by ethanol or acetone to aid in drying.

-

-

Drying:

-

Dry the product in a desiccator at ambient temperature, away from light and sources of vibration or shock. Never heat silver azide to accelerate drying.

-

Note: A newer patented method avoids the distillation of ammonia by using a hydrolyzable ester, such as ethylene (B1197577) glycol diacetate, to neutralize the ammonium ion, reportedly yielding a product with high thermal stability.[11][12]

Silver azide is a primary explosive and requires stringent safety protocols.

-

Handling:

-

Always handle silver azide in small quantities, preferably wet or under a layer of water to reduce sensitivity.

-

Use non-sparking tools made of plastic, ceramic, or rubber-coated materials.[4][13] Avoid all contact with metals, especially copper and lead, as this can form even more sensitive metal azides.[14][15]

-

Work in a well-ventilated fume hood, behind a blast shield.[4][16]

-

Avoid friction, grinding, impact, and exposure to UV light or electrostatic discharge.[3][4]

-

-

Storage:

-

Disposal:

Diagrams of Workflows and Pathways

The following diagrams illustrate key processes related to silver azide.

Caption: Workflow for the synthesis of crystalline silver azide.

Caption: Decision workflow for safely handling silver azide.

Caption: Triggers and products of silver azide decomposition.

Relevance to Drug Development

While silver azide itself has no direct application in drug development due to its extreme toxicity and explosive nature, its constituent parts and related chemistry are highly relevant to the field.

The decomposition of silver azide yields metallic silver.[3] Silver ions (Ag⁺) and silver nanoparticles (AgNPs) are well-documented for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses.[17] The mechanisms of action include:

-

Cell Membrane Disruption: Silver ions adhere to and disrupt bacterial cell walls and membranes.[18]

-

Protein Denaturation: Ag⁺ ions interact with sulfhydryl groups in proteins and enzymes, leading to their inactivation.

-

Oxidative Stress: AgNPs can induce the production of reactive oxygen species (ROS), leading to cellular damage.[18]

-

Signal Transduction Modulation: Silver can interfere with cellular signaling pathways in microbes.[18]

This established bioactivity makes other, stable silver compounds like silver sulfadiazine (B1682646) valuable in clinical settings, particularly for wound care.[17]

For drug development professionals, the azide functional group is a critical component of "click chemistry," a class of reactions known for their high efficiency and specificity. While the copper-catalyzed version (CuAAC) is more common, a silver-catalyzed azide-alkyne cycloaddition (AgAAC) has been developed.[19]

This reaction is used to synthesize 1,4-disubstituted triazoles, which are important scaffolds in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding.

Caption: Silver-catalyzed azide-alkyne cycloaddition (AgAAC).

The development of AgAAC provides an alternative to copper catalysts, which can be a concern due to potential cytotoxicity in biological systems. This makes silver-based click chemistry an area of active research for applications in bioconjugation, drug discovery, and materials science.[19]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Silver azide - Wikipedia [en.wikipedia.org]

- 3. Silver azide - Sciencemadness Wiki [sciencemadness.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. CAS 13863-88-2: Silver azide | CymitQuimica [cymitquimica.com]

- 6. Silver azide | 13863-88-2 [m.chemicalbook.com]

- 7. silver azide [chemister.ru]

- 8. laboratorynotes.com [laboratorynotes.com]

- 9. scribd.com [scribd.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. US20150321922A1 - Method for preparation of silver azide - Google Patents [patents.google.com]

- 12. DE112015002246T5 - Process for the preparation of silver azide - Google Patents [patents.google.com]

- 13. artscimedia.case.edu [artscimedia.case.edu]

- 14. safety.pitt.edu [safety.pitt.edu]

- 15. chemistry.unm.edu [chemistry.unm.edu]

- 16. uvic.ca [uvic.ca]

- 17. Silver, Its Salts and Application in Medicine and Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Silver Nanoparticles: Mechanism of Action and Probable Bio-Application - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Silver-catalysed azide–alkyne cycloaddition (AgAAC): assessing the mechanism by density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Explosive History of Silver Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver azide (B81097) (AgN₃) is a highly energetic and sensitive primary explosive that has been a subject of scientific curiosity and practical application for over a century. Its discovery is intrinsically linked to the pioneering work of German chemist Theodor Curtius and his exploration of nitrogen-based compounds. This in-depth guide provides a comprehensive overview of the discovery, history, synthesis, and fundamental properties of silver azide, tailored for a scientific audience. The information presented herein is intended to serve as a valuable resource for researchers in chemistry, materials science, and related fields.

Discovery and Historical Context

The story of silver azide begins with the discovery of its parent compound, hydrazoic acid (HN₃), by Theodor Curtius in 1890.[1][2][3][4][5] Curtius, a prominent chemist at the University of Heidelberg, was investigating hydrazine (B178648) derivatives when he successfully synthesized this new, highly reactive, and dangerously explosive acid.[1][3] This breakthrough opened the door to the creation of a new class of compounds: the azides.

While the exact date of the first synthesis of silver azide is not precisely documented in the immediate aftermath of Curtius's discovery, it is widely accepted that he and his contemporaries began preparing various metallic salts of hydrazoic acid shortly after its isolation.[1] Silver azide, being a simple salt formed from the reaction of a silver salt and an azide source, was likely synthesized and characterized in the early 1890s. The primary method of synthesis, which remains the standard approach today, involves the precipitation of silver azide from an aqueous solution containing silver nitrate (B79036) and sodium azide.[6][7][8][9][10]

Physicochemical Properties of Silver Azide

Silver azide is a colorless, crystalline solid that is highly sensitive to initiation by shock, friction, heat, and even ultraviolet light.[8][11] Its explosive nature stems from the metastable azide anion (N₃⁻), which decomposes exothermically to produce stable nitrogen gas (N₂).[11] The rapid release of a large volume of gas from a small amount of solid material is the basis of its explosive power. A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Properties of Silver Azide

| Property | Value | Reference(s) |

| Molar Mass | 149.888 g/mol | [6][7] |

| Density | 4.35 - 4.81 g/cm³ | [8][12] |

| Melting Point | 250 °C (decomposes) | [6][12] |

| Decomposition Temperature | 297 - 340 °C | [7][12] |

| Detonation Velocity | ~4,000 - 6,800 m/s | [6][8] |

| Heat of Explosion | 1860 kJ/kg | [12] |

| Solubility in Water | 0.008393 g/100 ml (18 °C) | [6] |

| 0.01 g/100 ml (100 °C) | [8][12] | |

| Solubility in Acetone | 0.015 g/100 g (20 °C) | [12] |

| Solubility in Ethanol (B145695) | 0.006 g/100 g (20 °C) | [12] |

| Standard Enthalpy of Formation (ΔfH⁰) | 279.5 kJ/mol (solid) | [12] |

Experimental Protocols

The synthesis of silver azide is a hazardous procedure that should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety measures in place. The following protocols are provided for informational purposes and are based on established methods.

Standard Laboratory Synthesis of Silver Azide

This method is a straightforward precipitation reaction.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium azide (NaN₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Prepare Solutions:

-

Prepare a dilute aqueous solution of silver nitrate (e.g., 0.1 M).

-

Prepare a dilute aqueous solution of sodium azide (e.g., 0.1 M).

-

-

Precipitation:

-

Isolation and Washing:

-

Allow the precipitate to settle.

-

Carefully decant the supernatant liquid.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Collect the silver azide precipitate by vacuum filtration.

-

-

Drying:

-

The wet silver azide should be handled with extreme care. It is recommended to use it in a wet state if possible.

-

If drying is necessary, it should be done in small quantities, away from light, heat, and any potential sources of ignition or friction. Air-drying in a desiccator is a common method. Never heat silver azide to dryness.

-

Controlled Crystallization Method (for improved handling properties)

This method, adapted from industrial processes, aims to produce silver azide crystals with better flow characteristics.[13][14]

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium azide (NaN₃)

-

Nitric acid (HNO₃, dilute)

-

Deionized water

-

Reaction vessel with vigorous stirring capabilities

Procedure:

-

Prepare Solutions:

-

Prepare separate aqueous solutions of silver nitrate and sodium azide.

-

Prepare a dilute solution of ammonium hydroxide in the reaction vessel.

-

-

Simultaneous Addition:

-

Simultaneously and slowly add the silver nitrate and sodium azide solutions to the vigorously stirred ammonium hydroxide solution. The silver azide initially forms a soluble complex with ammonia.

-

-

Precipitation by Neutralization:

-

Slowly add dilute nitric acid to the solution. This neutralizes the ammonia, causing the silver azide to precipitate out of the solution in a more controlled, crystalline form.

-

-

Isolation and Washing:

-

Follow the same isolation and washing procedures as in the standard laboratory synthesis.

-

Safety and Handling

Silver azide is a dangerous primary explosive and must be handled with the utmost care.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and heavy-duty gloves. A blast shield should be used when working with dry silver azide.[15]

-

Quantity: Only work with small quantities of silver azide.

-

Environment: Work in a well-ventilated area, such as a fume hood. Avoid exposure to light, especially UV light, which can sensitize the compound.[7]

-

Handling: Avoid friction, impact, and static discharge. Use non-sparking tools.[16]

-

Storage: Do not store dry silver azide. If temporary storage is unavoidable, it should be kept wet with water or ethanol and in a clearly labeled, non-metallic container in a designated explosives storage magazine.

-

Disposal: Silver azide waste must be destroyed chemically. A common method is to react it with a solution of sodium nitrite (B80452) in a dilute acid (to form nitrous acid in situ), which decomposes the azide ion.[6] Ceric ammonium nitrate can also be used as an oxidizing agent for disposal.[7] Under no circumstances should azide solutions be poured down the drain, as they can react with lead or copper pipes (B44673) to form highly explosive metal azides.[15]

Chemical Pathways and Reactions

The chemistry of silver azide is dominated by its synthesis and decomposition.

Synthesis of Silver Azide

The most common synthesis route is a metathesis reaction between silver nitrate and sodium azide in an aqueous solution.

Caption: Synthesis of Silver Azide via Precipitation Reaction.

Decomposition of Silver Azide

The explosive decomposition of silver azide is a rapid, exothermic reaction that produces elemental silver and nitrogen gas.

Caption: Explosive Decomposition of Silver Azide.

Conclusion

The discovery of silver azide by Theodor Curtius over a century ago marked a significant milestone in the field of energetic materials. While its extreme sensitivity limits its widespread use, it remains a compound of interest for specialized applications and fundamental research into the nature of explosives. A thorough understanding of its history, properties, and safe handling procedures is paramount for any scientific professional working with or studying this powerful and hazardous material.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. Hydrazoic acid - Wikipedia [en.wikipedia.org]

- 3. Theodor Curtius in a chemistry laboratory - Science History Institute Digital Collections [digital.sciencehistory.org]

- 4. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 5. Theodor_Curtius [chemeurope.com]

- 6. Silver azide - Sciencemadness Wiki [sciencemadness.org]

- 7. Silver azide - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. CAS 13863-88-2: Silver azide | CymitQuimica [cymitquimica.com]

- 10. scribd.com [scribd.com]

- 11. laboratorynotes.com [laboratorynotes.com]

- 12. silver azide [chemister.ru]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. US3943235A - Process for producing silver azide - Google Patents [patents.google.com]

- 15. chemistry.unm.edu [chemistry.unm.edu]

- 16. chemicalbook.com [chemicalbook.com]

Theoretical Insights into the Stability of Silver Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver azide (B81097) (AgN₃) is a primary explosive known for its extreme sensitivity to stimuli such as shock, friction, and light.[1] This high sensitivity, stemming from the metastable nature of the azide anion, makes understanding its stability paramount for safe handling and for applications in specialized detonators and micro-scale ignition devices.[1] Theoretical studies, primarily employing quantum mechanical calculations, provide invaluable molecular-level insights into the factors governing the stability and decomposition of silver azide. This technical guide synthesizes findings from various theoretical investigations, presenting quantitative data, computational methodologies, and visual representations of decomposition pathways to offer a comprehensive overview for researchers in the field.

Electronic Structure and Bonding

The stability of silver azide is intrinsically linked to its electronic structure and the nature of the chemical bonds between the silver cation (Ag⁺) and the azide anion (N₃⁻). Ab initio and Density Functional Theory (DFT) calculations have been instrumental in elucidating these characteristics.

Studies employing DFT within the generalized gradient approximation (GGA) have shown that while silver azide is an ionic compound, it possesses a significant covalent character.[2][3] This covalent nature arises from the hybridization between the silver d-orbitals and the nitrogen p-orbitals.[2][3] The electronic band structure of AgN₃ has been a subject of several theoretical investigations, with a calculated band gap of approximately 2.95 eV.[4] The density of states (DOS) analyses reveal that the valence bands are largely dominated by Ag-d states, while the conduction bands have contributions from Ag-s and N-p states.[2][3] This electronic configuration is crucial in determining the energy required to initiate decomposition.

Thermal Decomposition: Theoretical Perspectives

The thermal decomposition of silver azide is a critical aspect of its stability. Theoretical studies have explored the mechanism and energetics of this process, providing insights that complement experimental findings.

Decomposition Initiation: Ab initio molecular dynamics simulations suggest that the thermal decomposition of solid silver azide is initiated by the fission of the N-N bond within the azide anion.[5][6] These simulations indicate that this bond breaking occurs at approximately 523 K, leading to the breakdown of the azide sublattice before the silver sublattice.[5][6] The initial N-N bond scission triggers a cascade of decomposition reactions, producing nitrogen radicals (N•), molecular nitrogen (N₂), and silver clusters.[5][6]

Energetics of Decomposition: While experimental studies have reported activation energies for the thermal decomposition of the low-temperature (44-46 kcal/mol) and high-temperature (31-32 kcal/mol) forms of silver azide, theoretical calculations provide a deeper understanding of the underlying potential energy surface.[6] DFT calculations have been used to investigate the enthalpy of formation and decomposition. These studies indicate that silver azide is a compound with a positive enthalpy of formation, highlighting its thermodynamic instability.[2][7]

The decomposition reaction can be summarized as:

2AgN₃(s) → 2Ag(s) + 3N₂(g)[1]

Theoretical calculations help in understanding the energy barriers associated with the elementary steps of this overall reaction.

Computational Methodologies

To ensure the reproducibility and critical evaluation of theoretical findings, it is essential to detail the computational methods employed. The following table summarizes the key parameters from various theoretical studies on silver azide.

| Parameter | Study 1 | Study 2 | Study 3 |

| Computational Method | Density Functional Theory (DFT) | Ab initio Molecular Dynamics | Density Functional Theory (DFT) |

| Software | Not Specified | VASP (Vienna Ab initio Simulation Package) | Not Specified |

| Functional | Generalized Gradient Approximation (GGA) | Perdew-Burke-Ernzerhof (PBE) | Localized Orbitals |

| Basis Set | Not Specified | Projector Augmented Wave (PAW) | Not Specified |

| Key Findings | Ionic compound with covalent character, analysis of band structure and density of states.[2][3] | N-N bond fission initiates decomposition at 523 K.[5][6] | Analysis of reactivity, effects of pressure on enthalpy.[3][8] |

Effects of External Stimuli on Stability

Pressure: The stability of silver azide is significantly influenced by external pressure. Theoretical studies using DFT have investigated the structural and electronic properties of AgN₃ under compression. These calculations have predicted a pressure-induced phase transition from an orthorhombic to a tetragonal structure at approximately 3.1 GPa.[4][9] Furthermore, it has been shown that increasing pressure leads to a decrease in the enthalpy of the solid-phase decomposition, making the material more prone to exothermic decomposition at very high pressures.[3][8] Specifically, at a pressure of 11.6 GPa, the direct generation of holes becomes feasible, and the reaction becomes exothermic above 14.8 GPa.[8]

Temperature: As previously mentioned, ab initio molecular dynamics simulations have shown that increasing temperature leads to the initiation of decomposition via N-N bond fission at 523 K.[5][6] As the temperature rises, the sensitivity of silver azide increases.[5][6] Electronic structure calculations at different temperatures reveal that at 573 K, silver azide exhibits metallic properties, which is indicative of the onset of explosion.[5] The calculated power spectra from these simulations also show that low-frequency vibrational modes become more prominent with increasing temperature, which may play a role in the decomposition mechanism.[5]

Visualizing Decomposition and Stability Relationships

To better understand the complex processes and relationships involved in the stability of silver azide, graphical representations are invaluable. The following diagrams, generated using the DOT language, illustrate key concepts derived from theoretical studies.

Conclusion

Theoretical studies provide a fundamental understanding of the factors governing the stability of silver azide. Through methods like DFT and ab initio molecular dynamics, researchers have elucidated the electronic structure, the initiation of thermal decomposition via N-N bond fission, and the significant influence of external pressure and temperature. The quantitative data and mechanistic insights gleaned from these computational investigations are crucial for the development of safer handling protocols and for the rational design of energetic materials with tailored properties. The continued application of advanced theoretical methods will undoubtedly further refine our knowledge of this sensitive and important compound.

References

- 1. Silver azide - Wikipedia [en.wikipedia.org]

- 2. [1211.1704] Study on the formation and the decomposition of AgN3 and a hypothetical compound ReN3 by using density functional calculations [arxiv.org]

- 3. A study of the reactivity of silver azide based on calculations of the band properties within the framework of density functional theory (2014) | Yu. N. Zhuravlev | 5 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure and Lattice Parameters of Silver Azide (AgN₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver azide (B81097) (AgN₃) is a well-known primary explosive that has garnered significant scientific interest due to its energetic properties and unique solid-state chemistry. A thorough understanding of its crystal structure is paramount for comprehending its stability, decomposition mechanisms, and potential applications. This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of silver azide under ambient, high-temperature, and high-pressure conditions. It is intended to serve as a valuable resource for researchers in materials science, chemistry, and related fields.

Crystal Structure and Polymorphism of Silver Azide

Silver azide is known to exist in at least three different crystalline forms, or polymorphs, depending on the temperature and pressure. The ambient phase is orthorhombic, which transforms into a monoclinic structure at elevated temperatures and a tetragonal structure under high pressure.

Ambient Condition Crystal Structure

Under standard temperature and pressure, silver azide adopts an orthorhombic crystal structure.[1] X-ray crystallography has revealed that AgN₃ is a coordination polymer with silver ions (Ag⁺) in a square planar coordination with four azide (N₃⁻) ligands.[2] Each end of the linear azide ligand connects to two Ag⁺ centers, forming two-dimensional layers of AgN₃. These layers are stacked on top of each other, held together by weaker silver-nitrogen bonds.[2] This layered structure can also be described as a highly distorted 4 + 2 octahedral coordination around the silver ions, with the two more distant nitrogen atoms belonging to the adjacent layers.[2]

High-Temperature Polymorph

Upon heating, silver azide undergoes an irreversible phase transition to a monoclinic crystal structure at approximately 170°C.[1]

High-Pressure Polymorph

When subjected to high pressure, silver azide undergoes a reversible second-order phase transition from its ambient orthorhombic structure to a tetragonal structure.[3][4][5] This transformation begins at ambient pressure and is completed by 2.7 GPa.[3][4][5] The transition is characterized by a rotation of the azide anions and a change in the coordination number of the silver ions.[3][4][5]

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for the different polymorphs of silver azide.

Table 1: Crystal Data and Structure Refinement for Silver Azide (Ambient Conditions)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Ibam (No. 72) |

| a (Å) | 5.600(1) |

| b (Å) | 5.980(6) |

| c (Å) | 5.998(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 200.8 |

| Z | 4 |

Table 2: Crystal Data and Structure Refinement for Silver Azide (High-Temperature Phase at 170°C)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Not Reported |

| b (Å) | Not Reported |

| c (Å) | Not Reported |

| α (°) | 90 |

| β (°) | Not Reported |

| γ (°) | 90 |

| Volume (ų) | Not Reported |

| Z | Not Reported |

Table 3: Crystal Data and Structure Refinement for Silver Azide (High-Pressure Phase > 2.7 GPa)

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4/mcm |

| a (Å) | Not Reported |

| b (Å) | Not Reported |

| c (Å) | Not Reported |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Not Reported |

| Z | Not Reported |

Experimental Protocols

The determination of the crystal structure of silver azide involves two primary experimental stages: the synthesis of high-quality crystals and their analysis using X-ray diffraction techniques.

Synthesis of Silver Azide Crystals

High-quality single crystals of silver azide suitable for X-ray diffraction can be synthesized via a controlled precipitation reaction. A common method involves the reaction of aqueous solutions of silver nitrate (B79036) (AgNO₃) and sodium azide (NaN₃).[2][6]

Detailed Protocol:

-

Solution Preparation: Prepare separate aqueous solutions of silver nitrate and sodium azide.

-

Precipitation: Slowly add the sodium azide solution to the silver nitrate solution with constant stirring. Silver azide will precipitate out as a white solid.[2][6]

-

Crystal Growth: For obtaining larger, higher-quality crystals, the precipitation can be carried out in an ammoniacal solution. Silver azide is soluble in aqueous ammonia (B1221849), and the slow removal of ammonia (e.g., by distillation) leads to the gradual crystallization of silver azide.[7] A method described by Costain involves dissolving the initial precipitate in ammonium (B1175870) hydroxide (B78521) and then slowly distilling off the ammonia to induce crystallization. The addition of a small amount of acetic acid can be used to create seed crystals and control the crystallization process.[8]

-

Isolation and Washing: The precipitated crystals are isolated by filtration, washed with distilled water to remove any soluble impurities, and then washed with ethanol.

-

Drying: The crystals are then carefully dried. It is crucial to handle silver azide with extreme caution as it is a sensitive primary explosive.

X-ray Diffraction Analysis

The crystal structure of silver azide is determined using single-crystal or powder X-ray diffraction.

Single-Crystal X-ray Diffraction:

-

Crystal Mounting: A suitable single crystal of silver azide is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data is indexed, integrated, and scaled to obtain a set of structure factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The atomic positions and other crystallographic parameters are refined using least-squares methods to obtain the final, accurate crystal structure.

Powder X-ray Diffraction and Rietveld Refinement:

For polycrystalline samples, powder X-ray diffraction is used. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

-

Sample Preparation: A fine powder of silver azide is prepared and mounted in a sample holder.

-

Data Collection: The powder sample is scanned over a range of 2θ angles.

-

Rietveld Refinement: The entire diffraction pattern is then fitted using the Rietveld method.[9][10] This involves creating a theoretical diffraction pattern based on a known or proposed crystal structure model and refining the structural and instrumental parameters until the calculated pattern matches the experimental one.[9][10][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of silver azide.

Caption: Experimental workflow for silver azide crystal structure determination.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Silver azide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Silver azide - Sciencemadness Wiki [sciencemadness.org]

- 7. US3943235A - Process for producing silver azide - Google Patents [patents.google.com]

- 8. US20150321922A1 - Method for preparation of silver azide - Google Patents [patents.google.com]

- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. m.youtube.com [m.youtube.com]

Solubility of Silver Azide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of silver azide (B81097) (AgN₃) in various solvents, catering to researchers, scientists, and professionals in drug development and materials science. Silver azide, a highly energetic and sensitive primary explosive, necessitates a thorough understanding of its solubility for safe handling, synthesis, and the development of novel applications. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents visual workflows for synthesis and analysis.

Core Executive Summary

Silver azide exhibits low solubility in water and common organic solvents but demonstrates significantly higher solubility in aqueous ammonia (B1221849) solutions due to the formation of soluble silver-ammonia complexes. This guide consolidates available quantitative data into a comprehensive table, outlines detailed experimental procedures for solubility determination, and provides visual representations of key processes to facilitate understanding and application in a research environment.

Quantitative Solubility Data

The solubility of silver azide varies significantly with the solvent and temperature. The following table summarizes the available quantitative data from various scientific sources.

| Solvent | Temperature (°C) | Solubility | Units |

| Water | 18 | 0.008393 | g/100 mL[1] |

| Water | 20 | Insoluble | -[2] |

| Water | 100 | 0.01 | g/100 mL[2][3][4] |

| Aqueous Ammonia (1 N) | Ambient | ≥ 20 | g/L[5] |

| Aqueous Ammonia (3 N) | Ambient | ~120 | g/L[5] |

| Aqueous Ammonia (5 N) | Ambient | ~200 | g/L[5] |

| Acetone (B3395972) | 20 | 0.015 | g/100 g[2] |

| Ethanol (B145695) | 20 | 0.006 | g/100 g[2] |

| Other Solvents (unspecified) | 25 | 2.0 x 10⁻⁸ | g/L[6] |

Experimental Protocols

Accurate determination of silver azide solubility requires meticulous experimental design and adherence to safety protocols due to its explosive nature. The following are detailed methodologies for synthesis and solubility determination.

Synthesis of Silver Azide

A common method for the preparation of silver azide involves the reaction of a soluble silver salt with an azide salt in an aqueous medium.

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium azide (NaN₃)

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) (optional, for controlling crystal morphology)

-

Reaction vessel with stirring mechanism

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions: Prepare separate aqueous solutions of silver nitrate and sodium azide. The concentrations should be carefully calculated to ensure the desired stoichiometry.

-

Reaction:

-

Direct Precipitation: Slowly add the sodium azide solution to the stirred silver nitrate solution. A white precipitate of silver azide will form immediately.

-

Controlled Precipitation (for improved crystal morphology): To obtain a more crystalline product, the precipitation can be carried out in an ammoniacal solution. Add ammonium hydroxide to the silver nitrate solution to form a soluble silver-ammonia complex. Then, slowly add the sodium azide solution. The silver azide will precipitate as the complex is destabilized.

-

-

Filtration and Washing: Isolate the silver azide precipitate by filtration. Wash the precipitate multiple times with deionized water to remove any unreacted salts, followed by a final wash with a volatile organic solvent like ethanol or acetone to aid in drying.

-

Drying: Dry the purified silver azide in a controlled environment, such as a vacuum oven at a low temperature (e.g., 60 °C), to avoid any risk of detonation.

Determination of Solubility

The following protocol outlines a general gravimetric method for determining the solubility of silver azide in a given solvent.

Materials:

-

Purified silver azide

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)

-

Pre-weighed evaporation dish

-

Analytical balance

-

Drying oven

Procedure:

-

Equilibration: Add an excess amount of silver azide to a known volume of the solvent in a sealed container. Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Sample Collection and Filtration: Once equilibrium is established, carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

-

Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish.

-

Solvent Evaporation: Carefully evaporate the solvent from the dish in a fume hood. For aqueous solutions, this can be done on a hot plate at a low temperature. For organic solvents, evaporation at room temperature under a gentle stream of inert gas is recommended.

-

Drying and Weighing: Once the solvent has evaporated, dry the dish containing the silver azide residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried silver azide residue by the volume of the solvent used.

Visualizing Key Processes

To further aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis and purification of silver azide.

Caption: General workflow for the gravimetric determination of solubility.

References

- 1. Silver azide - Sciencemadness Wiki [sciencemadness.org]

- 2. silver azide [chemister.ru]

- 3. grokipedia.com [grokipedia.com]

- 4. Silver azide | 13863-88-2 [m.chemicalbook.com]

- 5. US3943235A - Process for producing silver azide - Google Patents [patents.google.com]

- 6. Silver azide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Silver Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver azide (B81097) (AgN₃) is a highly energetic and sensitive primary explosive. Its rapid, exothermic decomposition into metallic silver and nitrogen gas underpins its use in detonators and other specialized applications. A thorough understanding of its thermal decomposition mechanism is critical for ensuring safe handling, optimizing its performance, and for the broader study of solid-state decomposition reactions. This guide provides a comprehensive overview of the core principles governing the thermal decomposition of silver azide, detailing the reaction mechanism, kinetics, and the experimental protocols used for its characterization.

Core Decomposition Reaction

The thermal decomposition of silver azide is a solid-state reaction that, upon initiation, proceeds explosively. The overall chemical equation for this transformation is:

2 AgN₃(s) → 2 Ag(s) + 3 N₂(g) [1][2][3]

This reaction is highly exothermic, releasing a significant amount of energy in the form of heat and rapidly generating a large volume of nitrogen gas, which drives the explosive effect. The solid product of the decomposition is metallic silver.[4][5][6]

Decomposition Mechanism

The thermal decomposition of silver azide is understood to proceed via a topochemical and autocatalytic mechanism, largely described by the Mott model.[4][5][6] The process is initiated at specific sites on the crystal lattice and is catalyzed by the silver product formed during the reaction.

The key steps in the decomposition pathway are as follows:

-

Initiation: Formation of Azide Radicals and Electrons. The process begins with the thermal excitation of an azide ion (N₃⁻), leading to the formation of an azide radical (N₃) and a free electron.[2][3]

-

Electron Trapping and Silver Nucleation. The free electrons are trapped at defects or impurity sites within the crystal lattice. Interstitial silver ions (Ag⁺) are mobile and migrate to these trapped electrons, where they are reduced to form silver atoms (Ag).[4] These atoms then aggregate to form small nuclei of metallic silver.

-

Autocatalysis: Electron Emission and Interfacial Reaction. The metallic silver nuclei play a crucial role in accelerating the decomposition. The rate-limiting step is the emission of valence electrons from the silver azide into the silver nuclei.[4][5][6] This process is autocatalytic because the growing silver particles become more effective at trapping electrons and facilitating further decomposition at the silver-silver azide interface.

-

Formation of Nitrogen Gas. The azide radicals formed in the initiation step are unstable and combine to produce nitrogen gas.

The following diagram illustrates this proposed signaling pathway for the thermal decomposition of silver azide.

Quantitative Data

The kinetics of silver azide decomposition have been investigated under various conditions. The activation energy and decomposition temperature are key parameters that characterize the thermal stability of the material.

| Parameter | Condition | Value | Reference(s) |

| Activation Energy | Low-temperature form (solid) | 44 - 46 kcal/mole | [4][7][8] |

| High-temperature form (solid) | 31 - 32 kcal/mole | [4][7][8] | |

| Molten state (metal-azide interface) | 38 ± 2.5 kcal/mole | [7] | |

| Molten state (accelerated reaction) | 138 ± 5 kcal/mole | [7] | |

| Isothermal pyrolysis (single crystals) | 1.23 ± 0.20 eV | [4][5] | |

| Decomposition Temperature | Pure silver azide (explosion) | 340 °C | [2] |

| With impurities | Down to 270 °C | [2] | |

| Isothermal pyrolysis (single crystals) | 513 - 558 K (240 - 285 °C) | [4][5] | |

| Molten state investigation | 309 - 340 °C | [7] |

Experimental Protocols

The study of the thermal decomposition of silver azide employs a variety of analytical techniques to elucidate its mechanism and kinetics.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental for determining the thermal stability and decomposition kinetics.

-

Objective: To measure the mass loss (TGA) and heat flow (DSC) associated with the decomposition of silver azide as a function of temperature.

-

Methodology:

-

A small, precisely weighed sample of silver azide (typically 1-5 mg) is placed in a crucible (e.g., alumina).

-

The crucible is placed in the TGA-DSC instrument.

-

The sample is heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon) to prevent oxidation.

-

The TGA curve plots the percentage of mass loss versus temperature, showing the onset and completion of decomposition.

-

The DSC curve plots the heat flow versus temperature, with exothermic peaks indicating the energy released during decomposition.

-

-

Data Analysis: The resulting data can be used to determine the decomposition temperature, the number of decomposition steps, and to calculate kinetic parameters such as the activation energy using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

The following diagram illustrates a typical experimental workflow for TGA-DSC analysis.

Spectroscopic and Microscopic Analysis

Various spectroscopic and microscopic techniques are employed to identify intermediate species and characterize the solid products of decomposition.

-

X-ray Diffraction (XRD): Used to identify the crystalline structure of the solid decomposition products, confirming the formation of metallic silver.[4][5]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques provide high-resolution images of the decomposing crystal surface and the morphology of the silver product. Studies have shown that silver aggregates into "pebbles" on the surface.[4][5]

-

X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the elemental composition and chemical states of the material at different stages of decomposition.

Factors Influencing Decomposition

Several factors can influence the thermal stability and decomposition of silver azide:

-

Impurities and Defects: The presence of impurities or lattice defects can lower the decomposition temperature and act as nucleation sites for the reaction.[2][9] The incorporation of cyanamide (B42294) ions, for instance, has been shown to sensitize silver azide, causing it to explode at a much lower temperature.[9]

-

Temperature: The rate of decomposition is highly dependent on temperature, following the Arrhenius relationship. At higher temperatures, the induction period before explosion is significantly shorter.[7]

-

Physical Form: The decomposition kinetics can vary between polycrystalline material and single crystals.[4][8]

-

Atmosphere: While typically studied under inert conditions, the surrounding atmosphere can potentially influence the decomposition process.

-

Light: Silver azide is photosensitive, and exposure to ultraviolet light can trigger decomposition.[1][2][3]

Conclusion

The thermal decomposition of silver azide is a complex solid-state process governed by a well-established autocatalytic mechanism involving the formation of silver nuclei. The reaction is highly sensitive to temperature, impurities, and the physical form of the material. A combination of thermal analysis, spectroscopy, and microscopy is essential for a comprehensive understanding of its decomposition behavior. For researchers and professionals working with this and similar energetic materials, a thorough grasp of these principles is paramount for ensuring safety and advancing the field.

References

- 1. Silver azide - Sciencemadness Wiki [sciencemadness.org]

- 2. Silver azide - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. scite.ai [scite.ai]

- 9. scispace.com [scispace.com]

In-Depth Technical Guide to the Electronic Properties of Silver Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver azide (B81097) (AgN₃) is a primary explosive material known for its high sensitivity to initiation by heat, shock, and light.[1][2] Beyond its energetic applications, the unique electronic properties of silver azide are of significant interest to researchers studying solid-state chemistry, material science, and the fundamental processes of decomposition in energetic materials. This technical guide provides a comprehensive overview of the core electronic properties of silver azide, detailing its band structure, conductivity, and photoconductive behavior. The information is compiled from a range of theoretical and experimental studies, with a focus on providing quantitative data, detailed experimental methodologies, and a visualization of the key decomposition pathway.

Fundamental Electronic and Physical Properties

Silver azide is an inorganic compound that forms colorless crystals.[1] At room temperature, it possesses an orthorhombic crystal structure.[3] A summary of its fundamental physical and electronic properties is presented in Table 1.

| Property | Value | Reference(s) |

| Crystal System | Orthorhombic | [3] |

| Space Group | Ibam | [3] |

| Molar Mass | 149.888 g/mol | [1] |

| Density | 4.42 g/cm³ | [1] |

| Melting Point | 250 °C (explosive) | [1] |

| Decomposition Temperature | 297 - 340 °C | [1] |

| Band Gap (E_g) | ~3.0 - 4.2 eV (theoretical) | [3] |

| Dielectric Constant (low frequency) | 9.35 ± 0.4 | [4] |

| Enthalpy of Formation (mobile interstitial Ag⁺) | Value not explicitly found | [5] |

| Enthalpy of Hopping (mobile interstitial Ag⁺) | Value not explicitly found | [5] |

| Specific Electrical Conductivity | Reduced by >2x in magnetic field-grown crystals | [6] |

Band Structure and Density of States

The electronic band structure of silver azide is crucial to understanding its behavior as an insulator and its decomposition mechanism. Theoretical calculations, primarily using density functional theory (DFT), have elucidated the nature of its valence and conduction bands.

The top of the valence band is characterized by a significant hybridization of the silver d-states and the nitrogen p-states, giving it a mixed anionic-cationic character.[3] The bottom of the conduction band is primarily composed of silver s-states. The calculated band gap is in the range of 3.0 to 4.2 eV, indicating that silver azide is a wide-bandgap insulator.[3] This wide gap explains its low electrical conductivity in the dark and its colorless appearance.

Electrical Conductivity

The electrical conductivity of silver azide is generally low, consistent with its wide band gap. The conductivity that is observed can be attributed to both ionic and electronic charge carriers.

Ionic Conductivity: At lower electric fields, the conduction is primarily due to the movement of mobile interstitial silver cations (Ag⁺).[5] The process is governed by the enthalpies of formation and hopping of these interstitial ions.

Electronic Conductivity: While inherently low, the electronic conductivity of silver azide can be influenced by factors such as impurities and crystal defects. Studies have shown that the specific electrical conductivity of silver azide crystals can be reduced by more than two-fold when the crystals are grown in a homogeneous magnetic field, which is suggested to be due to a reduction in impurity concentrations.[6]

Photoconductivity

Silver azide exhibits photoconductivity, meaning its electrical conductivity increases upon exposure to electromagnetic radiation, particularly in the ultraviolet region.[4] This phenomenon is intrinsically linked to its decomposition process.

When a photon with energy greater than the band gap is absorbed, an electron is excited from the valence band to the conduction band, creating a free electron and a hole (an azide radical, N₃•).[1] This increase in free charge carriers leads to a measurable photocurrent. The activation energy for photoconductivity has been measured to be 0.36 eV, which is associated with the thermal energy required to dissociate an exciton (B1674681) into a free electron and a hole.[4]

Decomposition Pathway

The decomposition of silver azide is initiated by the formation of electronic charge carriers, either through thermal excitation or photoexcitation. This initial electronic process is the key to its explosive nature. The overall decomposition reaction is:

2AgN₃(s) → 2Ag(s) + 3N₂(g)[1]

A simplified logical flow of the decomposition process is illustrated in the diagram below.

References

- 1. Silver azide - Wikipedia [en.wikipedia.org]

- 2. CAS 13863-88-2: Silver azide | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Dielectric Breakdown of Silver Azide [repository.cam.ac.uk]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of Silver Azide (AgN₃): An In-depth Technical Guide

This guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic data for silver azide (B81097) (AgN₃). It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the vibrational properties of this energetic material. The document includes tabulated spectral data, detailed experimental protocols derived from key literature, and a visual representation of the experimental workflow.

Core Spectroscopic Data

The vibrational spectrum of silver azide is complex, featuring modes arising from the azide anion (N₃⁻) as well as lattice transitions. The key vibrational modes of the azide ion include the symmetric stretch (ν₁), the doubly degenerate bending mode (ν₂), and the asymmetric stretch (ν₃). In the crystalline structure of silver azide, these fundamental modes can exhibit multiplicity.[1][2] The overall observed spectrum is in general agreement with the reported crystal structure, D₂h²⁶—Ibam.[1][2]

The vibrational spectrum for silver azide crystals has been measured over a frequency range of 40 to 4000 cm⁻¹.[1][2] The regions of the fundamental frequencies are particularly rich in structure, including the N₃ bending fundamentals (450-900 cm⁻¹), the N₃ symmetric stretching frequency region (1150-1550 cm⁻¹), and the N₃ asymmetric stretching frequency region (1850-2200 cm⁻¹).[2]

Table 1: Summary of IR and Raman Spectroscopic Data for Silver Azide

| Frequency (cm⁻¹) | Spectroscopy | Assignment | Reference |

| 619 | IR | Not Assigned | [2] |

| 644 | IR | ν₂ (Bending Fundamental) | [2] |

| 1634 | IR | Not Assigned | [2] |

| 2173 | IR | ν₃ (Asymmetric Stretch) | [2] |

Note: This table summarizes the fundamental frequencies reported in early powder technique studies. More detailed analyses of single crystals reveal a multiplicity of fundamentals and numerous combination bands.[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data for silver azide requires careful sample preparation and specific instrumental setups, particularly due to the compound's instability and sensitivity.[2][3] All preparation and crystal growth procedures must be conducted under safe-light conditions to prevent photolytic decomposition.[2]

1. Sample Preparation

-

Infrared (IR) Spectroscopy:

-

Polycrystalline Samples: For far-infrared spectra (33 to 350 cm⁻¹), polycrystalline samples are prepared as Nujol mulls mounted between polyethylene (B3416737) plates or as pressed polyethylene disks.[2]

-

Single Crystals: For mid-infrared spectra (4000-300 cm⁻¹), optically flawless single crystals are used.[2] These crystals are mounted in a conventional low-temperature Dewar for measurements at reduced temperatures.[2]

-

-

Raman Spectroscopy:

-

Single Crystals: Single crystals with minimal internal flaws are selected for Raman studies.[2] A typical crystal size for these measurements is approximately 5x5 mm² with a thickness of 3 mm.[2] Due to the small size of available crystals, mode identification can be aided by structural correlation with equivalent modes found in more stable azides, such as potassium azide.[4]

-

2. Instrumentation and Data Acquisition

-

Infrared (IR) Spectroscopy:

-

Mid-Infrared: Spectra in the 4000-300 cm⁻¹ range are recorded using a spectrometer equipped with dual-grating interchanges, such as a Perkin-Elmer Model 421.[2] Measurements are often performed at various temperatures, including 298 K (room temperature), 80 K, and 20 K, to analyze temperature-dependent effects.[2] Unpolarized radiation is typically used for these measurements.[2]

-

Far-Infrared: The region from 33 to 350 cm⁻¹ is recorded using a specialized far-infrared spectrometer, such as a Beckman Model IR-11.[2]

-

-

Raman Spectroscopy:

-

A laser is used as the excitation source.[4][5] The scattered radiation is collected and analyzed by a spectrometer.[5] For solid samples, the laser beam can be deflected through a microscope for precise targeting.[6] Studies on silver azide have been conducted over a temperature range of 10 to 400 K.[4]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of silver azide.

Caption: Workflow for AgN₃ spectroscopic analysis.

References

An In-depth Technical Guide to the Initiation of Decomposition in Silver Azide by UV Light

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silver azide (B81097) (AgN₃) is a highly energetic and sensitive primary explosive. Its decomposition can be initiated by various stimuli, including ultraviolet (UV) light. This technical guide provides a comprehensive overview of the fundamental processes involved in the UV-initiated decomposition of silver azide. It covers the core mechanism, available quantitative data, experimental protocols for investigation, and critical safety considerations. The information presented is intended for professionals in research and development who require a detailed understanding of the photochemistry of this energetic material.

Mechanism of UV-Initiated Decomposition

The decomposition of silver azide upon exposure to UV radiation is a complex process that begins at the quantum level and proceeds through several stages to the formation of stable end products. The overall chemical reaction is:

2AgN₃(s) → 2Ag(s) + 3N₂(g)[1]

The initiation and propagation of this reaction under UV light are understood to follow a multi-step pathway, which is visualized in the diagram below.

Figure 1: UV-Initiated Decomposition Pathway of Silver Azide.

The process can be described as follows:

-

Photon Absorption and Exciton Formation: The process begins with the absorption of a UV photon by the silver azide crystal lattice. This energy absorption creates an exciton, which is a bound state of an electron and a positive hole.[2][3]

-

Exciton Dissociation: The exciton can then dissociate, particularly at defect sites within the crystal, into a free electron (e⁻) and a mobile positive hole (h⁺). This dissociation is responsible for the observed photoconductivity in silver azide under UV illumination.[2][3]

-

Hole Trapping and Azide Radical Formation: The positive hole can be trapped by an azide ion (N₃⁻), oxidizing it to form a highly unstable azide radical (N₃•).[1]

-

Decomposition of Azide Radical: The azide radical rapidly decomposes, releasing nitrogen gas. This is a key step in the overall decomposition reaction.

-

Electron Trapping and Silver Nucleation: The free electron can be trapped, for instance, by a silver ion (Ag⁺), reducing it to a silver atom (Ag⁰). These silver atoms can then aggregate to form small clusters or nuclei (Agn).

-

Autocatalytic Growth: These silver nuclei act as catalytic sites for further decomposition. They can trap additional electrons, facilitating the reduction of more silver ions and accelerating the decomposition process. This autocatalytic nature is a hallmark of the decomposition of many heavy metal azides. The growth of these silver particles is a thermal process that can lead to a rapid, explosive decomposition if a critical temperature is reached.[2]

Quantitative Data

While the qualitative mechanism is reasonably well-understood, specific quantitative data for the UV-initiated decomposition of silver azide is sparse in the literature. The following table summarizes the key available data. It is important to note that crucial parameters such as the quantum yield and the activation energy for the photochemical process are not well-documented in readily available sources.

| Parameter | Value | Conditions | Source |

| Photolytic Silver Particle Size | Mean diameter of 35-40 Å and 100 Å | UV Wavelength: 365 nm; Intensity: 3.77 x 10¹⁴ - 6.62 x 10¹⁵ photons/(cm²·s) | [4] |

| Thermal Decomposition Activation Energy (Low-Temp. Form) | 44 - 46 kcal/mole | Thermal decomposition (for comparison) | [2][5] |

| Thermal Decomposition Activation Energy (High-Temp. Form) | 31 - 32 kcal/mole | Thermal decomposition (for comparison) | [2][5] |

Experimental Protocols

Investigating the UV-initiated decomposition of silver azide requires specialized equipment and stringent safety protocols due to its explosive nature. The following sections outline generalized experimental methodologies.

Sample Preparation: Synthesis of Silver Azide

Silver azide is typically synthesized via a precipitation reaction between a soluble silver salt and a soluble azide.

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium azide (NaN₃)

-

Deionized water

-

Ammonium hydroxide (B78521) (optional, for controlling crystal morphology)

Procedure:

-

Prepare an aqueous solution of silver nitrate.

-

Prepare a separate aqueous solution of sodium azide.

-

Under controlled conditions (e.g., in a reaction vessel designed for energetic materials), slowly add the sodium azide solution to the silver nitrate solution with stirring.

-

Silver azide will precipitate as a white solid.[1]

-

The precipitate should be carefully filtered, washed with deionized water and a solvent like ethanol, and then dried under controlled temperature and humidity, away from light.

Safety:

-

Extreme caution is required. Silver azide is highly sensitive to shock, friction, and static discharge.[6]

-

All operations should be conducted behind appropriate safety shields.

-

Use non-metallic spatulas and equipment.

-

Prepare only small quantities.

-

Avoid exposure of the final product to light, especially UV.

UV Irradiation Experimental Workflow

The following diagram and description outline a typical workflow for studying the UV photolysis of silver azide.

Figure 2: Experimental Workflow for Silver Azide Photolysis.

Methodology:

-

UV Source: A high-pressure or low-pressure mercury lamp is a common UV source. Wavelengths can be selected using appropriate optical filters. The intensity of the light at the sample position should be measured using a calibrated photodiode or actinometry.

-

Sample Holder: The silver azide sample (e.g., a pressed pellet or a thin film on a UV-transparent substrate like quartz) is placed in a suitable holder.

-

Irradiation Chamber: The sample is placed in a light-tight chamber to prevent exposure to stray light. The chamber should be equipped with a port for the UV source and connections for any in-situ analytical equipment.

-

Decomposition Monitoring:

-

Gas Evolution: The rate of nitrogen gas evolution is a direct measure of the decomposition rate. This can be monitored using a mass spectrometer connected to the sample chamber.

-

Spectroscopic Analysis: UV-Vis spectroscopy can be used to monitor the formation of silver nanoparticles, which exhibit a characteristic surface plasmon resonance absorption band.[4]

-

Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can be used for ex-situ analysis to determine the size, shape, and morphology of the resulting silver particles.[4]

-

Structural Analysis: X-ray Diffraction (XRD) can be used to analyze the crystal structure of the silver azide before and after decomposition.

-

Conclusion

The initiation of decomposition in silver azide by UV light is a well-established phenomenon driven by the generation of electron-hole pairs and subsequent radical formation. While the qualitative mechanism is understood, there is a notable lack of comprehensive quantitative data, such as quantum yields and photochemical activation energies, in the accessible scientific literature. The extreme sensitivity of silver azide necessitates specialized handling and experimental setups for its study. Further research employing techniques like transient absorption spectroscopy could provide more detailed insights into the kinetics and intermediate species involved in this rapid decomposition process.

References

The Azide Anion: A Linchpin of Instability in Silver Azide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Silver azide (B81097) (AgN₃) is a primary explosive renowned for its extreme sensitivity to external stimuli such as heat, impact, and friction. This technical guide provides a comprehensive examination of the pivotal role the azide anion (N₃⁻) plays in the inherent instability of silver azide. Delving into the electronic and crystal structure of the compound, this paper elucidates the mechanisms of decomposition and the factors that modulate its sensitivity. Detailed experimental protocols for the synthesis, characterization, and sensitivity testing of silver azide are provided, alongside a compilation of key quantitative data. This guide is intended to serve as a critical resource for professionals in research and development who require a deep, technical understanding of this energetic material.

Introduction

Silver azide is a highly energetic inorganic compound that has been the subject of extensive research due to its utility as a detonator and its intriguing solid-state chemistry.[1][2] Its defining characteristic is its profound instability, a property largely dictated by the azide anion. The decomposition of silver azide is a rapid, exothermic process that liberates a large volume of nitrogen gas, leading to its explosive behavior.[3][4] Understanding the fundamental principles governing this instability is paramount for its safe handling, application, and the development of new energetic materials with tailored properties. This guide explores the multifaceted role of the azide anion, from its electronic configuration to its interactions within the crystal lattice of silver azide.

The Role of the Azide Anion in Instability

The instability of silver azide is intrinsically linked to the chemical nature of the azide anion. The N₃⁻ ion is a linear, symmetric species with a unique electronic structure that renders it metastable.[5][6]

Electronic Structure of the Azide Anion

The azide anion consists of three nitrogen atoms with a total of 16 valence electrons. Its electronic structure is best described by resonance theory, with the most significant contributors being:

-

[\text{⁻N=N⁺=N⁻}]

-

[\text{N≡N⁺-N²⁻}]

-

[\text{²⁻N-N⁺≡N}]

While the first resonance structure with formal charges of -1 on the terminal nitrogen atoms and +1 on the central nitrogen atom is the most stable and commonly depicted, the presence of resonance indicates delocalized π-bonding across the three nitrogen atoms. This delocalization contributes to the ion's stability to a certain extent, but the inherent strain and the presence of a nitrogen-nitrogen triple bond in some resonance forms make it energetically favorable to decompose into highly stable dinitrogen (N₂) molecules.[5] The decomposition is highly exothermic, releasing a significant amount of energy.

Crystal Structure of Silver Azide

X-ray crystallography reveals that silver azide possesses a coordination polymer structure.[1] The silver cations (Ag⁺) are coordinated by four azide ligands in a square planar or highly distorted octahedral geometry.[1] Each end of the linear azide anion is connected to two silver centers, creating two-dimensional layers of AgN₃ that are stacked upon each other.[1] This layered structure, with weaker bonds between the layers, is a contributing factor to its sensitivity. Mechanical stress, such as impact or friction, can easily disrupt these layers, initiating decomposition.

The interaction between the d-orbitals of the silver cation and the molecular orbitals of the azide anion also plays a crucial role. This interaction facilitates the transfer of an electron from the azide anion to the silver cation, which is a key step in the initiation of decomposition.[5]

Decomposition Mechanism

The decomposition of silver azide is a complex process that can be initiated by various stimuli. The overall reaction is:

2 AgN₃(s) → 2 Ag(s) + 3 N₂(g) [3]

The initial step in the decomposition, regardless of the stimulus, is the formation of an azide radical (N₃•) and a free electron.[1][2]

N₃⁻ → N₃• + e⁻

This process is often facilitated by the presence of crystal defects or impurities. The azide radicals are highly unstable and rapidly decompose to form nitrogen gas:

2 N₃• → 3 N₂(g)

The decomposition is autocatalytic, meaning that the products of the reaction (in this case, metallic silver) catalyze further decomposition. The formation of silver nuclei on the crystal surface acts as sites for the aggregation of electrons, which in turn promotes the formation of more azide radicals, leading to an acceleration of the decomposition and ultimately, an explosion.

Quantitative Data

The instability and explosive nature of silver azide can be quantified through various parameters. The following table summarizes key data gathered from the literature.

| Property | Value | Reference(s) |

| Detonation Velocity | 4,000 m/s | [3] |

| Activation Energy (Thermal Decomposition) | ||

| Isothermal Pyrolysis (513-558 K) | 1.23 ± 0.20 eV | |

| Low-temperature form | 44 - 46 kcal/mole | |

| High-temperature form | 31 - 32 kcal/mole | |

| Molten state (309-340 °C) | 38 ± 2.5 kcal/mole | |

| Impact Sensitivity (Drop-Hammer Test) | ||

| 50% Impact Height (Dh₅₀) | Varies with test conditions | [1] |

| Friction Sensitivity (BAM Test) | Highly sensitive | [7] |

| Electrostatic Sensitivity | 0.0094 - 0.018 J | |

| Explosion Temperature | 340 °C (pure) | [1] |

| With impurities | Down to 270 °C | [1] |

Experimental Protocols

Synthesis of Silver Azide

The most common method for the laboratory synthesis of silver azide is the reaction of an aqueous solution of silver nitrate (B79036) with an aqueous solution of sodium azide.[3]

AgNO₃(aq) + NaN₃(aq) → AgN₃(s) + NaNO₃(aq)

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium azide (NaN₃)

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) (optional, for controlling crystal morphology)

-

Ethylene (B1197577) glycol diacetate (optional, for improved safety and consistency)[8]

Procedure: [8]

-

Prepare a solution of silver nitrate in deionized water. For example, dissolve 3.02 g of silver nitrate in 40 mL of deionized water.

-

To this solution, ammonium hydroxide can be added to control the crystal size and morphology. For instance, 12 mL of 28% ammonium hydroxide solution can be added.[8]

-

Prepare a separate solution of sodium azide in deionized water (e.g., 1.39 g in 20 mL of deionized water).

-

Slowly add the sodium azide solution to the silver nitrate solution with constant stirring. The addition of ethylene glycol diacetate (e.g., 32.2 mL) at this stage can lead to a more consistent and thermally stable product.[8]

-

A white precipitate of silver azide will form immediately.

-

The mixture can be heated (e.g., to 75 °C) to promote crystal growth and improve product characteristics.[8]

-

After the reaction is complete, the precipitate is collected by filtration, washed with deionized water and then with ethanol (B145695) or acetone, and carefully dried in the dark at a low temperature.

Safety Precautions:

-

All azides are toxic. Handle with appropriate personal protective equipment (gloKEVES, lab coat, safety glasses).

-

Silver azide is a primary explosive. The synthesis should be conducted on a small scale, behind a blast shield, and away from sources of friction, impact, and static discharge.

-

Use non-metal spatulas for handling the dry product.

-

Avoid contact of azides with heavy metals (other than silver in this case), acids (which can form explosive hydrazoic acid), and halogenated solvents.[9][10]

Characterization

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized silver azide.

-

Scanning Electron Microscopy (SEM): To analyze the morphology and crystal size of the product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the azide anion.

Impact Sensitivity Testing (Drop-Hammer Method)

This test determines the sensitivity of an explosive to a single impact.[1]

Apparatus:

-

A drop-hammer apparatus (e.g., ERL Type 12) consisting of a guided weight, an anvil, a striker pin, and a mechanism for releasing the weight from a known height.

-

A microphone and recording device to detect the sound of an explosion.

Procedure: [1]

-

A small, measured amount of the silver azide sample (e.g., 35-40 mg) is placed on the anvil. The sample may be placed on sandpaper to increase friction.

-

The striker pin is carefully placed on top of the sample.

-

A weight of known mass (e.g., 2.5 kg) is dropped from a specific height onto the striker pin.

-

The outcome (explosion or no explosion) is recorded. An explosion is typically defined by a sound level exceeding a predetermined threshold.

-

The test is repeated multiple times at different drop heights using the "up-and-down" or Bruceton method to determine the height at which there is a 50% probability of initiation (Dh₅₀).

Friction Sensitivity Testing (BAM Method)

This test assesses the sensitivity of an explosive to frictional stimuli.[7]

Apparatus:

-

A BAM friction tester, which consists of a fixed porcelain pin and a movable porcelain plate.

-

A set of weights to apply a known load to the pin.

-

A small amount of the silver azide sample (approximately 10 mm³) is placed on the porcelain plate.

-

The porcelain pin is lowered onto the sample, and a specific load is applied using the weighted arm.

-

The porcelain plate is moved back and forth under the pin once over a distance of 10 mm.

-

The outcome (e.g., crackling, explosion, smoke) is observed.

-

The test is repeated six times at a given load. The lowest load at which an "event" occurs is determined.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal decomposition behavior of silver azide.

Apparatus:

-

A simultaneous DSC/TGA instrument.

Procedure: [13]

-

A small, precisely weighed sample of silver azide (typically 1-5 mg) is placed in an aluminum or ceramic crucible.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).